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Compound of Interest

Compound Name:
(S)-Tetrahydro-2H-pyran-3-

carboxylic acid

CAS No.: 1391742-13-4

Cat. No.: B3047415 Get Quote

Executive Summary
Tetrahydropyran (THP) acids serve as critical structural motifs in polyether antibiotics (e.g.,

monensin), marine toxins, and synthetic pharmaceutical intermediates. Their mass

spectrometric (MS) analysis is often complicated by the stability of the six-membered ether

ring, which dictates specific and often subtle fragmentation pathways.

This guide provides a definitive technical comparison of THP acid fragmentation against its

five-membered analog (tetrahydrofuran, THF) and acyclic ethers. It establishes a self-validating

protocol for structural elucidation using both Electron Ionization (EI) and Electrospray Ionization

(ESI-MS/MS).

Mechanistic Deep Dive: The "Why" Behind the
Spectrum
The fragmentation of tetrahydropyran-2-carboxylic acid and its derivatives is governed by the

interplay between the carboxylic acid group and the cyclic ether oxygen. Understanding these

mechanisms is essential for interpreting spectra correctly.

The Alpha-Cleavage Dominance
In Electron Ionization (EI), the radical cation (
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) is formed primarily by removing a non-bonding electron from the ether oxygen. The most
favorable pathway is

-cleavage, driven by the formation of a resonance-stabilized oxonium ion.

Ionization: Removal of an electron from the ring oxygen.

-Cleavage: The bond between the ring carbon (C2) and the carboxyl group breaks.

Result: Loss of the carboxyl radical (

, 45 Da) generates the tetrahydropyranyl cation (m/z 85).

Ring Disassembly (Secondary Fragmentation)
Unlike linear ethers, the cyclic oxonium ion (m/z 85) cannot simply fly apart. It must undergo

ring opening or retro-Diels-Alder (RDA) type eliminations to relieve internal energy.

Pathway A (Ethylene Loss): The m/z 85 ion eliminates a neutral ethylene molecule (

, 28 Da), resulting in a characteristic ion at m/z 57.

Pathway B (Ring Opening): High-energy ions may open to form linear alkenyl oxonium

species, which then fragment similarly to linear ethers.

Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade for Tetrahydropyran-2-

carboxylic acid.
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Caption: Figure 1. Primary fragmentation pathway of Tetrahydropyran-2-carboxylic acid under

Electron Ionization (70 eV).

Comparative Analysis: THP vs. Alternatives
To confidently identify a THP ring, one must distinguish it from its closest structural relatives:

Tetrahydrofuran (THF) acids and Linear Ether acids.

Diagnostic Ion Comparison Table
The following table summarizes the key ions that differentiate these species. Note that the

Oxonium Ion mass is the most reliable discriminator.
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Feature
Tetrahydropyran-2-
COOH (6-Mem
Ring)

Tetrahydrofuran-2-
COOH (5-Mem
Ring)

Linear Ether Acid
(e.g., Ethoxyacetic)

Molecular Weight 130 Da 116 Da 104 Da

Primary Loss -COOH (45 Da) -COOH (45 Da) -COOH (45 Da)

Base Peak (Oxonium)
m/z 85 (

)

m/z 71 (

)

m/z 59 (

)

Secondary Fragment
m/z 57 (Loss of

)

m/z 43 (Loss of

or

)

m/z 31, 29

Stability Profile
High (Ring intact

often)

Medium (Ring opens

easily)

Low (Rapid

fragmentation)

Ionization Mode Comparison
The choice of ionization technique drastically alters the observed species.

Electron Ionization (EI): "Hard" ionization.[1]

Pros: Rich structural information; fingerprinting.[2][3]

Cons: Molecular ion (

) is often weak or absent; requires derivatization (methylation) for GC-MS to prevent peak
tailing.

Electrospray Ionization (ESI): "Soft" ionization.

Pros: Strong molecular ion (

or

); ideal for LC-MS.
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Cons: Little fragmentation in full scan. Requires MS/MS (CID) to generate diagnostic ions.

Insight: In ESI-MS/MS (Negative Mode), THP acids often lose

(44 Da) to form a carbanion, which is distinct from the radical-driven EI mechanisms.

Experimental Protocols
Protocol A: GC-MS Analysis (Derivatization Required)
Direct injection of free carboxylic acids leads to adsorption in the injector liner and poor

sensitivity. Methyl esterification is mandatory.

Reagents:

Boron trifluoride-methanol (

-MeOH, 14%)

Hexane (HPLC Grade)

Workflow:

Dissolution: Dissolve 1 mg of THP acid sample in 0.5 mL methanol.

Catalysis: Add 0.5 mL

-MeOH solution. Cap tightly.

Incubation: Heat at 60°C for 15 minutes. (Self-Validation: Solution should remain clear;

turbidity indicates moisture contamination).

Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL saturated NaCl water.

Shake vigorously for 30 seconds.

Separation: Allow layers to separate. Transfer the top (Hexane) layer to a GC vial.

Analysis: Inject 1 µL into GC-MS (Split 1:10).

Column: DB-5ms or equivalent.
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Temp Program: 50°C (2 min)

10°C/min

250°C.

Protocol B: LC-MS/MS Structural Confirmation
Workflow:

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Ionization: ESI Negative Mode (preferred for carboxylic acids).[4]

MS/MS Settings:

Precursor Isolation:

(m/z 129 for THP-2-COOH).

Collision Energy: Stepped 10-30 eV.

Target: Look for transition

(Loss of

) and

(Ring cleavage).

Decision Tree for Identification
Use this logic flow to determine if your unknown analyte is a THP acid.
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Caption: Figure 2. Decision logic for distinguishing THP acids from THF and linear analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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